Dicesium selenate
Description
Structure
2D Structure
Properties
CAS No. |
10326-29-1 |
|---|---|
Molecular Formula |
CsSeO4 Cs2O4Se |
Molecular Weight |
408.78 g/mol |
IUPAC Name |
dicesium;selenate |
InChI |
InChI=1S/2Cs.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
GIIBVORKUMBCJK-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Cs+].[Cs+] |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Cs+].[Cs+] |
Other CAS No. |
10326-29-1 |
Origin of Product |
United States |
Crystallographic Investigations and Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound. For dicesium selenate (B1209512), this analysis has provided a detailed picture of its atomic arrangement.
Dicesium selenate crystallizes in the orthorhombic system. wikipedia.orgassignmentpoint.com This crystal system is characterized by three unequal axes that are all perpendicular to each other. The specific space group for this compound has been identified as Pnma (space group number 62). nih.govosti.gov This space group notation describes the symmetry elements present in the crystal, including mirror planes (n, m) and a glide plane (a).
The unit cell is the basic repeating structural unit of a crystalline solid. Refined unit cell parameters for this compound were determined from single-crystal X-ray diffraction data. nih.gov These parameters define the dimensions and angles of the orthorhombic unit cell.
| Parameter | Value |
|---|---|
| a | 8.3777 Å |
| b | 11.276 Å |
| c | 6.434 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
The structural refinement process using X-ray diffraction data yields the precise fractional coordinates (x, y, z) for each atom within the unit cell. These positional parameters define the location of the two cesium (Cs⁺) cations and the selenate ([SeO₄]²⁻) anion. nih.gov Furthermore, displacement parameters (or temperature factors) are determined, which describe the thermal vibration of each atom about its equilibrium position. This detailed information allows for the calculation of bond lengths and angles within the selenate group and the coordination environment around the cesium ions.
Structural Characterization of this compound Adducts
This compound can form adducts, which are compounds formed by the direct addition of two or more distinct molecules. The structural investigation of these adducts reveals complex and often layered arrangements of different anionic groups.
A notable series of adducts involves this compound with telluric acid (Te(OH)₆) and its sulfate (B86663) analogues. researchgate.netiucr.org Unlike pure this compound, the adducts Cs₂SeO₄·Te(OH)₆ and the mixed solid solution Cs₂(SO₄)₀.₅₇(SeO₄)₀.₄₃·Te(OH)₆ crystallize in the monoclinic system with the space group P2₁/c. researchgate.netiucr.orgresearchgate.netiucr.org In the mixed anion structure, the sulfate and selenate ions are statistically distributed over the same crystallographic site. researchgate.netiucr.org The formation of these adducts demonstrates the ability of the selenate ion to co-crystallize with other tetrahedral and octahedral oxyanions, leading to entirely different crystal symmetries and structures compared to the parent compound. At a temperature of 320K, the Cs₂SeO₄·H₆TeO₆ adduct undergoes a phase transition from the monoclinic P2₁/c space group to the trigonal R-3m space group. csic.es
The crystal structures of this compound adducts with telluric acid are characterized by distinct layers of anionic polyhedra. researchgate.netiucr.orgresearchgate.net The structure consists of planes of Te(OH)₆ octahedra alternating with planes of SeO₄ tetrahedra (or statistically mixed SO₄/SeO₄ tetrahedra). researchgate.netiucr.orgresearchgate.net The cesium cations (Cs⁺) are situated in the spaces between these alternating anionic layers, providing charge balance and contributing to the stability of the structure. researchgate.netiucr.org The Te(OH)₆ units feature a central tellurium atom octahedrally coordinated to six hydroxyl groups, while the SeO₄ units consist of a central selenium atom tetrahedrally bonded to four oxygen atoms. researchgate.netcsic.es In the high-temperature trigonal phase of Cs₂SeO₄·H₆TeO₆, the SeO₄ tetrahedra become disordered, rotating between three different positions, while the TeO₆ polyhedra also exhibit positional disorder. csic.es This arrangement of distinct polyhedral units is a key feature of this class of mixed-anion compounds. researchgate.net
Coordination Environment of Cesium Cations within the Lattice
In crystal structures isostructural to β-K₂SO₄, such as this compound, the A⁺ cations occupy two distinct crystallographic sites. tandfonline.com This results in two different coordination environments for the cesium (Cs⁺) cations within the lattice. One cesium cation is surrounded by nine oxygen atoms, while the second is coordinated by eleven oxygen atoms. tandfonline.com The 11-coordinated cation is generally considered to be less firmly bound within the lattice, and the arrangement of its five nearest neighbors is noted to be irregular. tandfonline.com One of the Cs-O bond lengths in this 11-coordination sphere is often shorter than the sum of the ionic radii, a feature correlated with low-temperature structural instabilities in this family of compounds. tandfonline.com
Table 2: Cesium Cation Coordination in this compound
| Cation Site | Coordination Number | Key Features |
|---|---|---|
| Cs(1) | 11 | Irregular coordination, less firmly bound, features a particularly short Cs-O bond. tandfonline.com |
Analysis of Structural Disorder and Solid Solution Formation
This compound readily forms solid solutions with its sulfate analogue, dicesium sulfate (Cs₂SO₄). iucr.orgresearchgate.net In the adduct series Cs₂(SO₄)ₓ(SeO₄)₁₋ₓ·Te(OH)₆, a solid solution, Cs₂(SO₄)₀.₅₇(SeO₄)₀.₄₃·Te(OH)₆, has been synthesized and characterized. iucr.orgresearchgate.netresearchgate.net In the crystal structure of this solid solution, the sulfate and selenate tetrahedra are statistically distributed over the same crystallographic site. iucr.orgresearchgate.net This compound crystallizes in the monoclinic space group P2₁/c, the same as the pure selenate end-member Cs₂SeO₄·Te(OH)₆, but different from the pure sulfate end-member, which adopts a structure with the R-3 space group. iucr.orgresearchgate.net The formation of these solid solutions involves chemical disorder, where multiple atomic species (in this case, sulfur and selenium) occupy the same crystallographic position. caltech.edu
Distortions within the Selenate Tetrahedra
Theoretical models developed to explain the vibrational spectra of isomorphously isolated dopant anions, such as sulfate in a this compound host lattice, provide insight into these distortions. srce.hr These models suggest that the local electrostatic crystalline field is a dominant factor causing these distortions. srce.hr The analysis successfully explains the experimental observation that bond length distortions are more significant than angular distortions of the tetrahedral anions within these host lattices. srce.hr
Table 3: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 165862 |
| Dicesium sulfate | 24554 |
| Telluric acid | 1089 |
| Selenic acid | 1089 |
| Cesium carbonate | 12019 |
Computational Chemistry and Theoretical Modeling of Dicesium Selenate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for the quantum mechanical simulation of chemical systems. imperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for studying the properties of ionic crystals. DFT calculations on systems containing the selenate (B1209512) anion (SeO₄²⁻) have been used to investigate its structural and electronic characteristics in detail.
A theoretical study on dicesium nickel selenate tetrahydrate (Cs₂Ni(SeO₄)₂·4H₂O) using the B3LYP function with specific basis sets provides valuable insights applicable to the dicesium selenate system. uctm.edu
Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For the selenate anion (SeO₄²⁻) within the dicesium nickel selenate tetrahydrate crystal, DFT calculations have been used to determine its optimized structural parameters. uctm.edu
The geometry of the selenate group is generally a tetrahedron. uctm.edu However, the bond angles can deviate from the ideal tetrahedral angle (109.5°) due to the influence of surrounding atoms and intermolecular interactions within the crystal lattice. uctm.edu In the optimized structure of Cs₂Ni(SeO₄)₂·4H₂O, the calculated bond angles for O-Se-O vary between 106.7° and 112.1°. uctm.edu The bond lengths for Se-O were found to be in the range of 1.627 Å to 1.644 Å, while the Cs-O interaction distances ranged from 3.113 Å to 3.611 Å. uctm.edu
Table 1: Selected Optimized Bond Angles in a Selenate-Containing System
| Fragment | Bond Angle (°) |
|---|---|
| O15–Se10=O16 | 112.1 |
| O15–Se10=O7 | 111.1 |
| O-Se-O (range) | 106.7 - 112.1 |
Data derived from the theoretical study of dicesium nickel selenate tetrahydrate. uctm.edu
Electronic structure analysis investigates the distribution of electrons within a molecule. Methods like Natural Population Analysis (NPA) are used to calculate the net charges on each atom, providing insight into the ionic or covalent nature of the chemical bonds. uni-rostock.de
In the context of the dicesium nickel selenate tetrahydrate model, NPA reveals significant charge distribution patterns. The analysis shows a high positive charge on the cesium atoms (Cs), calculated to be +0.980, which is indicative of their strong ionic character. Conversely, the selenium (Se) atom in the selenate group exhibits a substantial positive charge (+2.421), while the oxygen (O) atoms are negatively charged. This charge separation underscores the ionic nature of the interactions between the cesium cations and the selenate anions. uctm.edu
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. numberanalytics.comresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com
For ionic compounds like this compound, the HOMO is typically associated with the anion (selenate), while the LUMO is associated with the cation (cesium). youtube.com Analysis of related systems shows that the HOMO is predominantly composed of the p-orbitals of the oxygen atoms in the selenate anion, while the LUMO is centered on the metal cations. uctm.edu The energy gap is a key indicator of the electronic properties of the material.
Quantum Chemical Studies of Intermolecular Interactions
Understanding the non-covalent interactions within a crystal is essential for explaining its structure and stability. Quantum chemical methods like Natural Bond Orbital (NBO) and Hirshfeld surface analysis provide detailed information about these forces.
In the study of dicesium nickel selenate tetrahydrate, NBO analysis was used to investigate these stabilizing interactions. The analysis identified significant donor-acceptor interactions between the lone pairs of the oxygen atoms (the donors) and the antibonding orbitals of adjacent groups (the acceptors). These interactions are crucial for understanding the nature of the bonding and the stability of the crystal structure. uctm.edu
For the dicesium nickel selenate tetrahydrate crystal, Hirshfeld surface analysis was employed to clarify the nature of intermolecular interactions. uctm.edu The analysis quantifies the various contacts between atoms, such as O···H, H···H, and Cs···O. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact, such as hydrogen bonds, can be identified as distinct red spots. mdpi.com This method provides a visual and quantitative understanding of the forces, including hydrogen bonding and van der Waals interactions, that stabilize the crystal packing. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping
The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.dewolfram.com It maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are attractive or repulsive to a positive test charge. uni-muenchen.de In the context of this compound (Cs₂SeO₄), an MEP surface map would illustrate the electrostatic landscape of the molecule.
The MEP surface is typically color-coded to represent different potential values. Regions with a negative potential, often colored red, indicate areas rich in electrons and are susceptible to electrophilic attack. uni-muenchen.dewolfram.com Conversely, areas with a positive potential, usually colored blue, are electron-deficient and represent sites for nucleophilic attack. uni-muenchen.dewolfram.com Green or yellow areas signify regions with a near-zero or neutral potential. wolfram.com
Theory of Atoms in Molecules (AIM) for Chemical Bond Nature
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. ias.ac.inwikipedia.org This theory allows for the definition of atoms within a molecule and the characterization of the interactions between them. wikipedia.orguni-rostock.de
A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. ias.ac.inuni-rostock.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the chemical bond.
Shared-shell (covalent) interactions are typically characterized by a high electron density at the BCP and a negative Laplacian (∇²ρ < 0), which indicates a concentration of electron density.
Closed-shell (ionic, hydrogen bonds, van der Waals) interactions are associated with a low electron density at the BCP and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density in the internuclear region. uctm.edu
In the case of this compound, AIM analysis would be expected to reveal closed-shell interactions between the cesium cations (Cs⁺) and the selenate anion (SeO₄²⁻), characteristic of an ionic bond. The interaction between the selenium and oxygen atoms within the selenate anion would exhibit features of a polar covalent bond.
Studies on related compounds, such as dicesium nickel selenate tetrahydrate, have employed AIM to describe the nature of the chemical bonds. uctm.edu In that system, the analysis of electron densities and their Laplacians at the bond critical points helped to differentiate between covalent and electrostatic interactions. uctm.edu For instance, the Se-O bonds would show characteristics of covalent bonds, while the Cs-O interactions would be identified as electrostatic in nature. uctm.edu The presence of a bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond, whether it be covalent, ionic, or another type of interaction. wiley-vch.de
Computational Prediction of Structure-Properties Relationships
Computational methods are increasingly used to predict the relationship between the three-dimensional structure of a material and its macroscopic properties. nih.govpurdue.edu By combining techniques like kinetic Monte Carlo and molecular dynamics simulations, it is possible to model the formation of complex structures and derive structure-property relationships from molecular-level information. nih.gov
For a crystalline solid like this compound, computational modeling can predict various properties based on its crystal structure. These properties can include:
Lattice parameters: The dimensions of the unit cell.
Bulk modulus: A measure of the substance's resistance to uniform compression.
Thermal expansion: The tendency of matter to change its shape, area, and volume in response to a change in temperature.
Electronic band structure: Which determines the material's electrical conductivity.
While specific computational predictions for this compound are not detailed in the provided search results, the general approach involves using theoretical frameworks like Density Functional Theory (DFT) to calculate the total energy of the crystal structure. uiowa.edu By systematically varying the structural parameters and calculating the corresponding energies, the most stable configuration can be determined. From this optimized structure, various physical and chemical properties can be calculated.
The development of force fields, which are sets of parameters used in molecular mechanics and molecular dynamics simulations, is crucial for predicting the properties of materials like this compound. researchgate.net A well-parameterized force field can be used to model the behavior of the compound in different environments, such as in aqueous solutions or at mineral interfaces. researchgate.net
Modeling of Selenate Anion Behavior in Solution and Mineral Interfaces
The behavior of the selenate anion (SeO₄²⁻) in aqueous solutions and at the interface with minerals is of significant environmental interest, as it governs the mobility of selenium in natural systems. tandfonline.comusda.gov Computational modeling, particularly surface complexation models, is a powerful tool for understanding and predicting the adsorption of selenate onto mineral surfaces. usda.govresearchgate.net
Selenate is a weakly adsorbing anion, and its interaction with mineral surfaces is highly dependent on factors such as pH, ionic strength, and the concentration of the anion itself. tandfonline.com Adsorption of selenate typically decreases with increasing pH due to the increasing negative charge of the mineral surfaces, which leads to electrostatic repulsion. tandfonline.com
Several models are used to describe the adsorption of selenate:
Triple Layer Model (TLM): This chemical surface complexation model has been successfully used to describe selenate adsorption on various oxides and clay minerals. usda.govusda.gov The TLM can account for the formation of both inner-sphere (where the ion is directly bonded to the surface) and outer-sphere (where the ion is separated from the surface by one or more water molecules) complexes. usda.gov Spectroscopic studies have shown that selenate can form both types of complexes, with the dominant type depending on the specific mineral and solution conditions. usda.gov
Charge Distribution at Multi-site Surface Complexation (CD-MUSIC) model: This model has also been applied to study selenate adsorption, assuming the formation of both outer-sphere and inner-sphere surface complexes. researchgate.net
Classical molecular dynamics simulations, using specifically developed force fields for selenium oxyanions, can also be employed to study the mobility and interaction of selenate ions in aqueous solutions and within the nanopores of minerals like those found in cement structures. researchgate.net These simulations provide insights into the hydration of the selenate ion and its interactions with mineral surfaces at an atomistic level. researchgate.net
Phase Transitions and Thermal Behavior of Dicesium Selenate Compounds
Differential Scanning Calorimetry (DSC) Studies of Phase Transitions
Differential scanning calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for identifying phase transitions, which are often accompanied by endothermic or exothermic processes.
Similarly, investigations into cesium hydrogen selenate (B1209512) (CsHSeO₄) have identified a sharp endothermic peak in its DSC curve. This peak, occurring at 402.6 K, corresponds to a first-order structural phase transition semanticscholar.org. The presence of a temperature hysteresis of about 14 K between the heating and cooling cycles further supports the first-order nature of this transition semanticscholar.org.
Based on these findings in analogous compounds, it is plausible to expect that dicesium selenate would also exhibit endothermic peaks in its DSC thermogram, corresponding to its own characteristic phase transition temperatures.
The endothermic peaks observed in the DSC analyses of compounds related to this compound are directly linked to significant structural phase transitions. In the case of cesium selenate tellurate (B1236183) (Cs₂SeO₄·Te(OH)₆), the transition at 490 K is attributed to a ferroelectric-paraelectric phase transition unibo.itresearchgate.net. The subsequent transition at 525 K is identified as a super-protonic phase transition, which is characterized by a significant increase in proton conductivity unibo.itresearchgate.net.
For cesium hydrogen selenate (CsHSeO₄), the phase transition at 402.6 K is also a superionic phase transition, where the material transforms into a state of high proton conductivity semanticscholar.org. This transition is a first-order structural change, as evidenced by the sharp DSC peak and thermal hysteresis semanticscholar.org.
These examples from closely related materials suggest that any phase transitions identified in this compound through DSC would likely correspond to significant rearrangements of its crystal structure, potentially leading to changes in its physical properties.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference, which also helps in identifying phase transitions and decomposition events.
Studies on cesium selenate tellurate (Cs₂SeO₄·Te(OH)₆) have utilized both TGA and DTA to confirm the phase transitions observed in DSC and to assess the compound's thermal stability unibo.itresearchgate.net. The analysis confirmed the transitions at 490 K and 525 K and also provided information on the nature of the compound's decomposition at higher temperatures unibo.itresearchgate.net.
In the case of cesium hydrogen selenate (CsHSeO₄), TG-DTA measurements indicated that thermal decomposition begins around the superionic phase transition temperature of 402.6 K semanticscholar.org. The maximum rate of weight loss due to this decomposition was observed at approximately 490 K semanticscholar.org. This indicates that the high-temperature, superionic phase may be less stable.
These findings suggest that TGA and DTA would be essential tools for determining the thermal stability of this compound, identifying its decomposition temperature, and correlating any mass loss with the phase transitions observed by DSC.
X-ray Powder Diffraction at Varying Temperatures for Structural Changes
Variable-temperature X-ray powder diffraction (VT-XRD) is a critical technique for directly observing changes in the crystal structure of a material as a function of temperature. By analyzing the diffraction patterns at different temperatures, it is possible to identify new crystalline phases and determine their structures.
For cesium hydrogen selenate (CsHSeO₄), X-ray diffraction measurements have been performed at various temperatures to characterize the structural changes associated with its phase transitions semanticscholar.org. These studies have been instrumental in determining the space group and structural parameters of the different phases of CsHSeO₄ semanticscholar.org.
In a broader context of cesium-containing selenates and related compounds, VT-XRD has been employed to analyze dehydration and phase transition behaviors unibo.it. For instance, in situ high-temperature X-ray diffraction has been used to study the thermal decomposition of complex selenogallates containing cesium, revealing stepwise degradation processes and the formation of new crystalline phases at elevated temperatures core.ac.uk.
Therefore, applying VT-XRD to this compound would be crucial for understanding the atomistic rearrangements that occur during its phase transitions, providing a direct link between the thermal events observed in DSC and the changes in its crystal structure.
Correlation of Phase Transitions with Structural Reconfigurations
The phase transitions observed in this compound-related compounds are intrinsically linked to specific structural reconfigurations, which in turn give rise to interesting physical properties.
A prominent example is the emergence of superionic or superprotonic conductivity. In both cesium selenate tellurate (Cs₂SeO₄·Te(OH)₆) and cesium hydrogen selenate (CsHSeO₄), a high-temperature phase transition leads to a state of high proton conductivity unibo.itresearchgate.netsemanticscholar.org. This is a common feature in the MHA O ₄ and M₃H(A O ₄)₂ families of compounds (where M = K, Rb, Cs, NH₄ and A = S, Se) aps.org. The transition to the superprotonic phase is associated with a significant increase in the disorder of the hydrogen bond network, which facilitates proton transport researchgate.net.
Furthermore, the phase transition at 490 K in cesium selenate tellurate (Cs₂SeO₄·Te(OH)₆) is identified as a ferroelectric-paraelectric transition unibo.itresearchgate.net. This type of transition involves a change in the crystal's symmetry and the appearance or disappearance of a spontaneous electric polarization. Such transitions are also known to be influenced by the ordering of structural units within the crystal aps.org.
These examples strongly suggest that the phase transitions in this compound are likely to be coupled with significant structural reconfigurations, which could lead to emergent properties such as ionic conductivity or ferroelectricity.
Thermodynamics of Phase Transformations
The thermodynamic parameters of phase transformations, such as enthalpy and entropy changes, provide quantitative information about the nature of these transitions. These parameters can often be derived from DSC data.
For cesium hydrogen selenate (CsHSeO₄), the sharp, first-order nature of its superionic phase transition at 402.6 K implies a significant latent heat of transition, which would be quantifiable from the area of the endothermic peak in a DSC measurement semanticscholar.org.
In the broader family of protonic conductors to which some of these selenate compounds belong, the transition to the high-conductivity phase is associated with a change in the configurational molar entropy, often on the order of Rln(n), where 'n' is the increase in the number of structurally equivalent proton sites researchgate.net.
While specific thermodynamic data for the phase transitions in this compound are not available in the reviewed literature, thermodynamic models have been developed for the formation of solid cesium selenate phases from aqueous solutions at 25 °C researchgate.net. A comprehensive thermodynamic database for selenium compounds has also been compiled, which can serve as a valuable resource for further studies oecd-nea.org. Understanding the thermodynamics of phase transformations in this compound will be crucial for predicting its behavior under different conditions and for its potential application in various technologies.
Future Research Directions and Unexplored Avenues
Investigation of Novel Dicesium Selenate (B1209512) Derivatives and Co-crystals
The synthesis and characterization of new derivatives and co-crystals based on dicesium selenate represent a significant frontier for materials innovation. While this compound itself can form double salts with various metals, such as Cs₂Mg(SeO₄)₂·6H₂O and Cs₂Co(SeO₄)₂·6H₂O wikipedia.org, the deliberate design of more complex structures remains a largely unexplored area.
Future work could focus on creating novel organoselenium compounds derived from this compound. Research into other selenium compounds has shown the potential to synthesize derivatives with specific functionalities, such as selenadiazoles with antitumor properties or selenabicyclo[3.3.1]nonane derivatives with high glutathione peroxidase mimetic activity. nih.govnih.gov This suggests a potential pathway for modifying this compound to create new functional materials.
Furthermore, the field of co-crystal engineering offers a promising strategy to modify the physicochemical properties of this compound. A co-crystal is a multi-component crystalline solid where the components, in a definite stoichiometric ratio, are linked by non-covalent interactions like hydrogen bonding or van der Waals forces. crystalpharmatech.comcsmres.co.uk This approach has been successfully used to alter properties such as solubility, stability, and bioavailability in pharmaceuticals. crystalpharmatech.comcsmres.co.uk Research has demonstrated the cocrystallization of selenate with guanidinium ligands to effectively remove selenate from wastewater, highlighting the potential for forming co-crystals with specific environmental applications. nih.gov Investigating the formation of co-crystals between this compound and various neutral organic molecules (coformers) could lead to materials with tailored properties for applications ranging from catalysis to nonlinear optics.
In-depth Studies of Surface Chemistry and Adsorption Phenomena
A fundamental understanding of the surface chemistry of this compound and the adsorption behavior of the selenate anion (SeO₄²⁻) on various substrates is critical for environmental science and geochemistry. The mobility and fate of selenium in the environment are largely governed by adsorption processes at mineral-water interfaces.
Extensive research has been conducted on the adsorption of selenate onto iron and aluminum oxides, clay minerals, and soils. researchgate.netusda.govnih.gov These studies reveal that selenate adsorption is highly dependent on factors like pH and ionic strength, generally decreasing as pH increases. usda.gov Spectroscopic and modeling studies suggest that selenate can form both inner-sphere and outer-sphere surface complexes, depending on the adsorbent material and environmental conditions. usda.govnih.gov For instance, on goethite, a mixture of inner- and outer-sphere complexes is observed, while on hematite, only inner-sphere complexes are formed. nih.gov
Future research should aim to build upon this knowledge by:
Investigating this compound Specifics: Conducting detailed studies on the dissolution and subsequent adsorption of selenate specifically from this compound onto a wider range of environmentally relevant minerals and engineered materials.
Competitive Adsorption: Exploring the competitive adsorption between selenate from this compound and other common anions (e.g., sulfate (B86663), phosphate) to better predict its behavior in complex environmental systems. nih.gov
Advanced Surface Characterization: Utilizing surface-sensitive techniques to probe the molecular-level interactions at the solid-water interface, providing a more refined picture of the adsorption mechanisms.
Advanced Spectroscopic Probes for Real-Time Structural Dynamics
The application of advanced spectroscopic techniques is essential for elucidating the real-time structural dynamics of this compound in various states (solid, solution). Understanding these dynamics is key to predicting its behavior and designing materials with specific optical or electronic properties.
Techniques like Time-Resolved X-ray Solution Scattering (TR-XSS) have been used to observe the real-time structural changes in the solvent shell surrounding ions following photoexcitation. rsc.orgresearchgate.net Applying TR-XSS to aqueous solutions of this compound could reveal the dynamics of ion solvation and the formation of ion pairs on ultrafast timescales. Similarly, two-dimensional infrared (2DIR) spectroscopy has proven effective in studying the rotational dynamics of cations within complex crystal lattices, such as hybrid perovskites. researchgate.net This technique could be adapted to study the subtle vibrational coupling and structural fluctuations within solid this compound and its derivatives.
Furthermore, selenium-substituted cyanine dyes have been developed as fluorescent spectroscopic probes. mdpi.comnih.govresearchgate.net These studies, which utilize fluorescence, UV/Vis, and circular dichroism (CD) spectroscopy, demonstrate how selenium's presence can be leveraged for probing interactions with biomolecules. mdpi.comnih.gov This opens an avenue for designing this compound-based probes or sensors, where changes in the local environment could be monitored through spectroscopic signals. X-ray Absorption Spectroscopy (XAS) has also been instrumental in determining the coordination environment of sorbed species, such as cobalt on γ-Al₂O₃ in the presence of selenate, and could be further employed to understand ternary sorption systems involving this compound. nih.gov
Theoretical Prediction of Tunable Properties for Specific Applications
Computational modeling and theoretical predictions are powerful tools for guiding experimental research and accelerating the discovery of new materials with desired properties. For this compound, theoretical approaches can be used to predict its structural, electronic, and optical properties, as well as how these properties can be tuned.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are well-established methods for calculating properties like absorption spectra and excitation energies. researchgate.net These methods could be applied to this compound and its hypothetical derivatives or co-crystals to predict their photophysical properties and screen for candidates suitable for optoelectronic applications.
In the context of environmental chemistry, predictive models for the adsorption of selenate have already been developed. The Triple Layer Model, for example, has successfully described selenate adsorption on oxides and minerals as a function of pH. usda.gov A comprehensive predictive model has also been developed for selenate adsorption on oxide minerals, which considers a wide range of conditions and can assess the response to changing aqueous environments. researchgate.net Future theoretical work could focus on:
Property Tuning: Predicting how the incorporation of different cations or coformers into the this compound crystal lattice could tune properties like band gap, refractive index, or piezoelectric response.
Reaction Mechanisms: Modeling the reaction pathways for the synthesis of novel derivatives to optimize experimental conditions.
Interfacial Phenomena: Simulating the interface between this compound surfaces and aqueous solutions to provide a molecular-level understanding of dissolution and adsorption processes.
By integrating these theoretical predictions with experimental validation, researchers can efficiently explore the vast chemical space of this compound-based materials and identify promising candidates for specific, high-value applications.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing dicesium selenate?
- Methodological Answer : Synthesis should follow stoichiometric control of cesium and selenate precursors under inert conditions. Characterization requires multi-technique validation:
- X-ray diffraction (XRD) for crystallinity and phase identification, using the Scherrer equation to calculate crystallite size and lattice strain .
- Thermogravimetric analysis (TGA/DTG) to assess thermal stability and decomposition profiles, with heating rates calibrated to avoid artifacts .
- FT-IR spectroscopy to identify functional groups (e.g., Se-O stretching vibrations) and trapped water molecules in the lattice .
- Key Considerations : Ensure purity by repeating synthesis under varying pH and temperature conditions; cross-validate results with elemental analysis (e.g., ICP-MS).
Q. How can particle size distribution (PSD) influence dissolution kinetics of this compound in aqueous systems?
- Methodological Answer : Use laser diffraction PSD analysis to measure d10, d50, and d90 values. Relate surface area (m²/g) to dissolution rates via the Noyes-Whitney equation. For example:
- A narrower span value (e.g., <3 µm) correlates with faster dissolution due to reduced polydispersity .
- Key Considerations : Conduct dissolution experiments under controlled agitation and ionic strength to mimic physiological or environmental conditions.
Advanced Research Questions
Q. How do selenate ions from this compound compete with other oxyanions (e.g., sulfate, silicate) in adsorption or migration studies?
- Methodological Answer : Design competitive batch experiments using bentonite or synthetic clays as adsorbents. Monitor ion exchange via:
- Radiotracer techniques (e.g., ⁷⁵Se) to quantify selenate uptake in the presence of competing ions .
- Electrophoretic mobility measurements to assess surface charge changes under varying ionic strengths .
- Key Considerations : Replicate conditions simulating geological repositories (e.g., high pH, anoxic environments) to model nuclear waste storage scenarios .
Q. What mechanisms explain the metabolization of selenate in biological systems exposed to this compound?
- Methodological Answer : Use Zea mays or microbial models (e.g., Herbaspirillum spp.) to study enzymatic reduction pathways. Techniques include:
- Cytoplasmic protein assays to measure selenate reductase activity via colorimetric detection of Se⁰ nanoparticles .
- Stable isotope fractionation (δ⁸⁰/⁷⁶Se) to track isotopic shifts during reduction, using GRSO₄ as a reductant .
- Key Considerations : Compare metabolization rates across plant developmental stages, as mature plants show higher enzymatic activity .
Q. How can data contradictions in crystallite size measurements (XRD) and particle size (PSD) be resolved?
- Methodological Answer : Address discrepancies via:
- Error propagation analysis : Calculate uncertainties in Scherrer equation parameters (e.g., shape factor k) and PSD instrumentation .
- Cross-validation with SEM/TEM to visualize actual particle morphology and aggregation states .
- Key Considerations : Report crystallite size as a range (e.g., 28–50 nm) with confidence intervals rather than single-point values.
Methodological Design & Validation
Q. What statistical approaches are optimal for analyzing selenate bioaccumulation data in longitudinal studies?
- Methodological Answer : Apply mixed-effects models to account for repeated measurements and environmental covariates (e.g., sulfate concentration). Use:
- ANOVA with Tukey’s post-hoc test to compare means across treatment groups .
- Principal component analysis (PCA) to reduce dimensionality in spectroscopic or isotopic datasets .
- Key Considerations : Preprocess data for normality and homoscedasticity; report effect sizes and p-values with correction for multiple comparisons.
Q. How to design experiments isolating abiotic vs. biotic selenate reduction pathways?
- Methodological Answer : Use sterile controls and metabolic inhibitors (e.g., sodium azide) in microcosm studies. Techniques include:
- Geochemical modeling (PHREEQC) to predict equilibrium speciation under abiotic conditions .
- Genome sequencing of selenate-reducing bacteria (e.g., Desulfurispirillum indicum) to identify dissimilatory reductase genes .
- Key Considerations : Monitor redox potential (Eh) and pH continuously to distinguish chemical vs. enzymatic pathways.
Data Reproducibility & Ethics
Q. What protocols ensure reproducibility in thermal analysis (DSC/TGA) of this compound?
- Methodological Answer : Calibrate instruments with standard reference materials (e.g., indium for DSC). Document:
- Heating rates (e.g., 10°C/min) and purge gas flow rates .
- Sample mass (≤5 mg) to avoid thermal lag artifacts.
- Key Considerations : Publish raw thermograms and baseline corrections in supplementary materials .
Q. How to address ethical considerations in radiotracer studies involving ⁷⁵Se?
- Methodological Answer : Follow ALARA principles (As Low As Reasonably Achievable) for radiation safety. Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
